![molecular formula C12H12N4S B4387965 3-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]propanenitrile](/img/structure/B4387965.png)

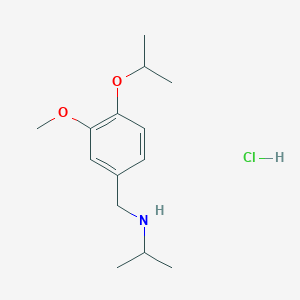

3-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]propanenitrile

Overview

Description

The compound “3-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]propanenitrile” is a derivative of 1,2,4-triazole . Triazoles are nitrogen-containing heterocycles that have gained attention for their applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences .

Synthesis Analysis

The synthesis of similar compounds involves multiple steps. For instance, 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol was synthesized starting from 4-methylaniline via the corresponding N-(4-methylphenyl)hydrazinecarbothioamide, followed by acylation to 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide and cyclization of it to 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized by IR, 1D and 2D 1H-1H, 1H-13C and 1H-15N NMR spectroscopy and by elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include alkylation and reduction. For example, 4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-thiol was alkylated to 2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one in alkaline conditions using 2-bromo-1-phenylethanone. The alkylated compound was then reduced at the carbonyl group to the corresponding racemic secondary alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as IR, HNMR, and UV–visible spectroscopy .Scientific Research Applications

Antimicrobial Properties

3-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]propanenitrile: and its derivatives have been investigated for their antimicrobial activities. Researchers have synthesized novel derivatives and screened them against various microorganisms. Some compounds exhibited good or moderate antimicrobial effects against bacteria and fungi .

Potential as Sensors

Heterocyclic Schiff bases, including 1,2,4-triazole derivatives, find applications as sensors (both optical and electrical). Their unique structural features make them promising candidates for detecting specific analytes or environmental changes .

Anticancer Activity

Studies have explored the anticancer potential of 1,2,4-triazole derivatives. While specific data on 3-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]propanenitrile are limited, the broader class of triazoles has shown promise as antitumor agents. Further research is needed to elucidate its specific effects on cancer cells .

Anti-Inflammatory and Analgesic Effects

Certain 1,2,4-triazole compounds exhibit anti-inflammatory and analgesic properties. Although more investigations are required for our specific compound, this class of molecules could contribute to pain management and inflammation control .

Potential Catalysts

Schiff bases, derived from 1,2,4-triazoles, can act as catalysts in organic reactions. Their ability to facilitate chemical transformations makes them valuable tools in synthetic chemistry .

Crop Protection

Beyond their medicinal applications, 1,2,4-triazoles play a role in crop protection. Conazoles, a major class of azole-based fungicides, are used to combat fungal infections in plants. These compounds help safeguard crops and improve agricultural yield .

Future Directions

The 4,5-disubstituted-3-mercaptotriazolic nucleus, which is present in “3-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]propanenitrile”, is considered an important element in the synthesis and design of bioactive compounds. These compounds are associated with numerous biological activities and have potential applications in medicinal chemistry, drug discovery, agrochemicals, and material sciences . Future research could focus on exploring these applications further.

Mechanism of Action

Target of Action

The primary targets of 1,2,4-triazole derivatives, such as 3-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]propanenitrile, are often associated with various biological activities . These compounds have been found to possess significant antimicrobial activities , suggesting that they may target enzymes or proteins essential for microbial growth and survival.

Mode of Action

It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .

Biochemical Pathways

Evidence suggests that the primary target of azoles, a class of compounds that includes 1,2,4-triazoles, is the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol . This process is crucial for the synthesis of ergosterol, a key component of fungal cell membranes. Inhibition of this pathway can lead to the disruption of cell membrane integrity and function, resulting in the death of the microorganism.

Pharmacokinetics

1,2,4-triazole derivatives are known for their ability to form hydrogen bonds, which can improve their bioavailability .

Result of Action

The molecular and cellular effects of 3-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]propanenitrile are likely related to its antimicrobial activity. By inhibiting key biochemical pathways in microorganisms, this compound can disrupt cellular processes and lead to cell death .

properties

IUPAC Name |

3-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]propanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4S/c1-16-11(10-6-3-2-4-7-10)14-15-12(16)17-9-5-8-13/h2-4,6-7H,5,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQHBOABVKYBGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCCC#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-phenylpropanamide](/img/structure/B4387894.png)

![N-butyl-2-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B4387899.png)

![1-[3-(2-chloro-6-nitrophenoxy)benzoyl]-4-methylpiperazine](/img/structure/B4387907.png)

![3-chloro-N-[(2-hydroxy-3-quinolinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4387928.png)

![N-[4-(allyloxy)phenyl]-3-(phenylthio)propanamide](/img/structure/B4387935.png)

![N-(2,4-dichlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B4387940.png)

![{[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}formamide](/img/structure/B4387952.png)

![N-cyclohexyl-2-{2-[hydroxy(phenyl)methyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B4387954.png)

![3-(2-isopropoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4387957.png)

![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-[2-(1-cyclohexen-1-yl)ethyl]-4-piperidinecarboxamide](/img/structure/B4387961.png)

![N-[1-allyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B4387969.png)